molecular formula C21H25Cl2N3O3S2 B2969646 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1216516-85-6

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2969646
CAS No.: 1216516-85-6
M. Wt: 502.47
InChI Key: CGRVCXNUCMPJQQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonylbenzamide hydrochloride is a synthetic benzothiazole derivative featuring a methanesulfonyl-substituted benzamide core, a 4-chloro-benzothiazol-2-yl group, and a diethylaminoethyl side chain. The diethylaminoethyl moiety may enhance solubility and membrane permeability, while the methanesulfonyl group could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-4-24(5-2)12-13-25(21-23-19-17(22)10-7-11-18(19)29-21)20(26)15-8-6-9-16(14-15)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRVCXNUCMPJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the diethylaminoethyl group, and the attachment of the methanesulfonylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key Structural Features of the Target Compound :

  • Benzothiazole core : Substituted with a chlorine atom at position 3.
  • Methanesulfonylbenzamide : Electron-withdrawing sulfonyl group at position 3 of the benzamide.

Comparison with Evidence-Based Compounds :

A. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () :
  • Shared features : Benzamide backbone.
  • Differences : Lacks sulfonyl and benzothiazole groups; includes a hydroxyl-directed N,O-bidentate group for metal catalysis.
  • Relevance : Highlights the role of substituents in directing chemical reactivity (e.g., catalytic vs. pharmacological applications) .
B. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones () :
  • Shared features : Sulfonyl groups and aromatic systems.
  • Differences : Triazole core instead of benzothiazole; fluorine substituents enhance metabolic stability.
  • Relevance : Sulfonyl groups in both compounds may participate in hydrogen bonding or π-stacking interactions, influencing target binding .
C. N-[2-(Diethylamino)Ethyl]-5-[(Z)-(5-Fluoro-1,2-Dihydro-2-Oxo-3H-Indol-3-Ylidene)Methyl]-2,4-Dimethyl-1H-Pyrrole-3-Carboxamide () :
  • Shared features: Diethylaminoethyl side chain and carboxamide linkage.
  • Differences: Pyrrole-indole hybrid vs.
  • Relevance: The diethylaminoethyl group may improve pharmacokinetics in both compounds .

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Target Compound and Analogues

Feature Target Compound (Compound 7–9)
Core Structure Benzothiazole Benzamide Triazole Pyrrole-indole
Key Substituents Cl, SO₂Me, NEt₂ OH, Me SO₂Ph, F F, NEt₂
Solubility Moderate (HCl salt) Low (hydroxyl group) Low (sulfonyl) High (HCl salt)
Bioactivity Hypothetical kinase inhibition Catalytic directing group Antifungal/antibacterial DNA intercalation (hypothetical)
  • Diethylaminoethyl Group: Common in and compounds; enhances solubility and bioavailability via protonation at physiological pH .
  • Chloro vs. Fluoro Substituents : Chlorine (target) may confer greater metabolic stability than fluorine () but reduce electronegativity .

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

  • Chemical Formula : C17H22ClN3O2S
  • Molecular Weight : 373.89 g/mol
  • CAS Number : [Not available in the provided results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : Research has demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The MTT assay showed a notable decrease in cell viability upon treatment with these compounds .
  • Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed that treatment led to increased apoptotic cell populations and altered cell cycle distribution .
  • Cytokine Modulation : The compound also exhibited anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) through enzyme-linked immunosorbent assay (ELISA) techniques .

Other Biological Activities

Benzothiazole derivatives have been explored for various other biological activities:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that modifications to the benzothiazole structure can enhance neuroprotection against oxidative stress .
  • Antimicrobial Activity : Research has indicated that certain benzothiazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections .

Case Studies

StudyFindings
Kamal et al., 2010Identified significant anticancer activity in modified benzothiazole compounds against multiple cancer cell lines.
Lee et al., 2011Demonstrated anti-inflammatory effects through cytokine modulation in vitro.
Mokesch et al., 2020Reported neuroprotective effects of benzothiazole derivatives in models of oxidative stress.

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